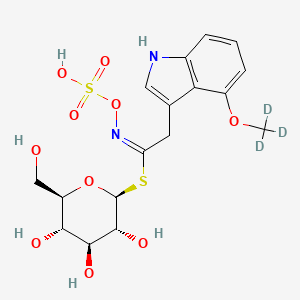
4-Methoxyglucobrassicin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyglucobrassicin-d3 is an indolylmethylglucosinolic acid derivative, specifically a glucobrassicin bearing a methoxy substituent at position 4 on the indole ring . This compound is a type of glucosinolate, which are sulfur-containing compounds found in cruciferous vegetables like cabbages, broccoli, and Brussels sprouts . Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits in humans.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyglucobrassicin-d3 typically involves the modification of glucobrassicin. The methoxy group is introduced at the 4-position of the indole ring through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of methoxylating agents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. it can be isolated from plants like Brassica napobrassica L. Mill, where it naturally occurs . The isolation process involves extraction and purification techniques to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxyglucobrassicin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Applications De Recherche Scientifique
4-Methoxyglucobrassicin-d3 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methoxyglucobrassicin-d3 involves its breakdown into bioactive compounds upon hydrolysis by the enzyme myrosinase. This breakdown leads to the formation of indole-3-carbinol and other products that exert various biological effects . The molecular targets and pathways involved include the modulation of detoxification enzymes, induction of apoptosis in cancer cells, and inhibition of inflammatory pathways .
Comparaison Avec Des Composés Similaires
4-Methoxyglucobrassicin-d3 is unique among glucosinolates due to the presence of the methoxy group at the 4-position of the indole ring. Similar compounds include:
Glucobrassicin: The parent compound without the methoxy group.
1-Methoxyglucobrassicin (Neoglucobrassicin): A derivative with a methoxy group at the 1-position.
4-Hydroxyglucobrassicin: A derivative with a hydroxy group at the 4-position.
These compounds share similar biosynthetic pathways and biological activities but differ in their specific chemical properties and effects .
Propriétés
Formule moléculaire |
C17H22N2O10S2 |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxy-2-[4-(trideuteriomethoxy)-1H-indol-3-yl]ethanimidothioate |
InChI |
InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12+/t11-,14-,15+,16-,17+/m1/s1/i1D3 |
Clé InChI |
IIAGSABLXRZUSE-LECPYKRPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=CC2=C1C(=CN2)C/C(=N\OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















